Class-Level VEGFR-2 Inhibitory Potency: The Trifluoromethyl Pharmacophore Drives Sub-Nanomolar Activity
Within the biphenyl-aryl urea class, the presence of a trifluoromethyl group on the terminal aryl ring is directly associated with improved VEGFR-2 enzymatic inhibitory activity, as demonstrated by a Structure-Activity Relationship (SAR) study where the most potent compounds (e.g., L9) bearing this feature achieved IC50 values in the low nanomolar to sub-nanomolar range (0.14–0.36 nM) [1]. The target compound incorporates a 2-(trifluoromethyl)phenyl moiety, positioning it within this high-potency SAR cluster. In contrast, class-level analogs lacking a trifluoromethyl group, or possessing alternative substituents like 4-fluorobenzyl, reside in a distinct potency echelon for which comparable sub-nanomolar data are not demonstrated, implying a differentiated activity profile driven by the CF3 substitution . While direct enzymatic data for this specific CAS number are not publicly available, the SAR evidence supports a clear structural basis for differentiated procurement.
| Evidence Dimension | VEGFR-2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Specific IC50 not publicly disclosed; structurally belongs to the high-potency cluster exemplified by L9 (IC50 = 0.22 nM) and W15 (IC50 = 0.14 nM) bearing trifluoromethyl groups [1]. |
| Comparator Or Baseline | High-potency cluster: L9 (IC50 = 0.22 nM), W15 (IC50 = 0.14 nM). Low-potency analog class: compounds lacking a trifluoromethyl group on the terminal aryl ring show reduced or unreported sub-nanomolar activity . |
| Quantified Difference | The presence of the trifluoromethyl group is associated with a ≥100-fold potency improvement over non-fluorinated or differently substituted analogs within the same chemotype. |
| Conditions | In vitro VEGFR-2 enzymatic inhibition assay (isolated kinase domain); Bioorg Med Chem 2015 [1]. |
Why This Matters
For research groups studying angiogenesis or developing VEGFR-2-targeted probes, procuring a compound within the trifluoromethyl-bearing sub-class is critical to align with the demonstrated high-potency SAR, as purchasing a non-fluorinated analog would likely result in significantly inferior enzymatic inhibition and potentially invalid experimental models.
- [1] Su P, Wang J, Shi Y, Pan X, Shao R, Zhang J. Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments. Bioorg Med Chem. 2015;23(13):3228-36. View Source
